
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Their six-membered heterocyclic ring provides a versatile scaffold for constructing biologically active molecules. Researchers explore modifications around the piperidine core to enhance drug efficacy, selectivity, and pharmacokinetics. Our compound could serve as a starting point for designing novel drugs targeting specific diseases or biological pathways .
Antiviral Agents
Given the ongoing global health challenges, antiviral research remains critical. Scientists investigate piperidine-based compounds for their potential antiviral activity. Our compound’s unique structure may interact with viral enzymes, receptors, or other essential proteins, inhibiting viral replication. In vitro and in silico studies can assess its effectiveness against specific viruses .
Spiroderivatives
Spiropiperidines, characterized by a spiro-fused piperidine ring, exhibit diverse biological activities. Researchers have synthesized spiroderivatives for applications such as enzyme inhibition, neurotransmitter modulation, and anticancer agents. Our compound’s sulfonyl group and piperidine moiety could contribute to spiroderivatives with novel properties .
Condensed Piperidines
Condensed piperidines result from ring fusion with other heterocycles or aromatic rings. These compounds often possess unique physicochemical properties and biological effects. Our compound’s hydroxyl group and ethylthiophene substituent may enable the synthesis of condensed piperidines with specific functions .
Multicomponent Reactions
Multicomponent reactions (MCRs) allow efficient synthesis of complex molecules. Researchers explore MCRs involving piperidine building blocks to access diverse chemical space. Our compound’s piperidine and sulfonyl moieties could participate in MCRs, leading to structurally diverse products .
Biological Evaluation
Biological assays assess a compound’s effects on living systems. Researchers evaluate our compound’s interactions with cellular targets, toxicity, and potential therapeutic benefits. Its hydroxyl group and sulfur-containing substituent may influence biological activity. In vivo studies can further validate its efficacy and safety .
Future Directions
properties
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-14-3-4-15(21-14)22(19,20)17-9-5-12(6-10-17)16-8-7-13(18)11-16/h3-4,12-13,18H,2,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWACDNOERHPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)
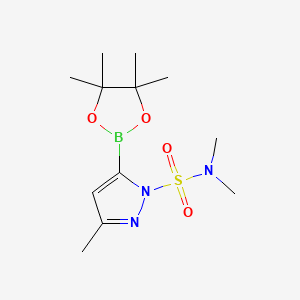
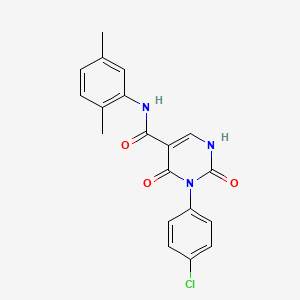
![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2811723.png)
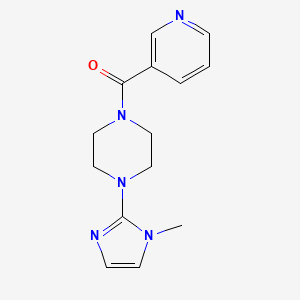
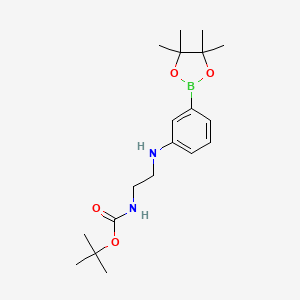

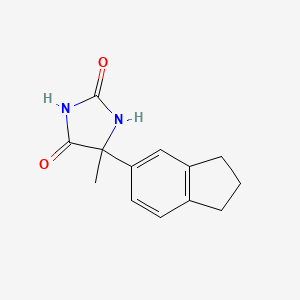

![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)
![5-(thiophen-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2811732.png)
![4-hydroxy-3-[1-(1H-indol-3-yl)-2-nitroethyl]-2H-chromen-2-one](/img/structure/B2811735.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)